(S)-4-((S)-2-苯基丁基)-4,5-二氢恶唑-2-胺

描述

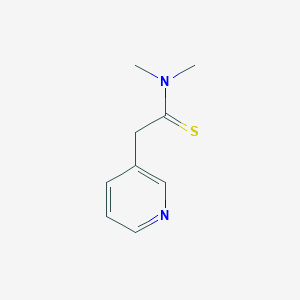

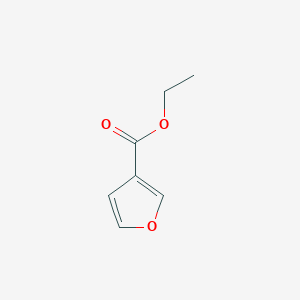

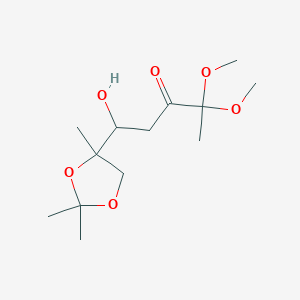

(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine, otherwise known as S-4-PBA, is a synthetic compound with a wide range of applications in scientific research. It is a chiral amine with a chiral center at the 4-position, and is used primarily as a chiral ligand for asymmetric catalysis and as a chiral selector in chromatography. In addition, S-4-PBA has been used in a variety of biochemical and physiological studies, due to its ability to interact with a variety of proteins and enzymes.

科学研究应用

Alzheimer’s Disease Treatment

RO5256390 has been studied for its potential in treating cognitive dysfunction in Alzheimer’s disease . It has been shown that the activation of TAAR1, a receptor that RO5256390 targets, can rescue glutamatergic hypofunction . In vitro data showed that Aβ 1–42 significantly decreased NMDA cell surface expression while the TAAR1 agonist RO5256390 promoted their membrane insertion in cortical cells . In vivo, RO5256390 showed a mild pro-cognitive effect, as demonstrated by the better performance in the Y maze test in mice treated with Aβ .

Schizophrenia Treatment

RO5256390 has antipsychotic activity in models of schizophrenia . As a selective TAAR1 agonist, it has been shown to be a negative regulator of dopamine transmission .

Cocaine Addiction Treatment

RO5256390 has been found to reduce cocaine’s reinforcing effects . This suggests that it could potentially be used in the treatment of cocaine addiction.

Binge-Eating Disorder Treatment

RO5256390 has been shown to block binge-eating disorder . This suggests that it could potentially be used in the treatment of this disorder.

Modulation of Cytokine Secretion

The selective TAAR1 agonist RO5256390 was used in combination with common damage associated molecular patterns (ATP and ADP) to observe the effect of TAAR1 agonism on modulating cytokine secretion and metabolic profiles . In mouse bone-marrow derived macrophages, TAAR1 agonism inhibited TNF secretion following ATP stimulation .

Potential Therapeutic Target in Inflammatory Disorders

The findings from the study on modulation of cytokine secretion provide the first evidence of trace aminergic and purinergic crosstalk, and support the potential for TAAR1 as a novel therapeutic target in inflammatory disorders .

作用机制

Target of Action

RO5256390, also known as (S)-4-((S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-amine, primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a member of the G-protein coupled receptor (GPCR) family and is widely distributed across the brain and gastrointestinal system . It plays a crucial role in a variety of neuronal processes .

Mode of Action

RO5256390 acts as an agonist for TAAR1 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of RO5256390, it binds to TAAR1 and activates the receptor . This activation leads to a series of intracellular events and changes .

Biochemical Pathways

The activation of TAAR1 by RO5256390 influences several neuropsychiatric disorders, including schizophrenia, depression, drug addiction, attention deficit hyperactive disorder (ADHD), and metabolic disorders . The compound’s interaction with TAAR1 triggers signaling pathways through G protein subtypes . These pathways have downstream effects that modulate neuronal processes and potentially influence the symptoms and progression of these disorders .

Pharmacokinetics

As a general principle, the pharmacokinetics of a drug determines the onset, duration, and intensity of its effect . Factors such as renal function, genetic makeup, sex, and age can influence these parameters .

Result of Action

The activation of TAAR1 by RO5256390 has been shown to block compulsive, binge-like eating behavior in rats . This suggests that RO5256390 may have potential therapeutic applications in the treatment of disorders characterized by such behaviors .

属性

IUPAC Name |

(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKFUBXESWHSL-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (RO5256390)?

A1: RO5256390 acts as a selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] This receptor, when activated, modulates dopaminergic and glutamatergic signaling in the brain. []

Q2: How does RO5256390 impact alcohol consumption in animal models?

A2: Studies in mice have shown that administration of RO5256390 can transiently reduce alcohol consumption, particularly in mice with a high preference for alcohol. [, ] This effect appears to be linked to a reduction in alcohol preference and motivation for alcohol seeking. [, ]

Q3: Beyond alcohol abuse, what other potential therapeutic applications are being explored for RO5256390?

A3: Research suggests that RO5256390 may hold promise in addressing cognitive dysfunction in Alzheimer's disease. It has been observed to promote the membrane insertion of NMDA receptors in cortical cells, potentially counteracting the negative effects of β-amyloid peptide (Aβ) on glutamatergic transmission and cognitive function. [, ] Additionally, RO5256390 has shown potential in reducing compulsive, binge-like eating behaviors in animal models. []

Q4: Has RO5256390 demonstrated efficacy in addressing drug addiction in preclinical studies?

A4: Preclinical studies have shown promising results with RO5256390 in the context of cocaine addiction. Activation of TAAR1 by RO5256390 has been linked to the prevention of relapse to cocaine-seeking behavior in animal models. []

Q5: What is known about the structure-activity relationship (SAR) of the 2-Aminooxazoline class, to which RO5256390 belongs?

A5: Starting from a known adrenergic compound, structural modifications led to the discovery of 2-Aminooxazolines as potent and selective TAAR1 ligands. This highlights the importance of specific structural features within this class for TAAR1 activity. []

Q6: What is the significance of RO5256390's ability to penetrate the blood-brain barrier (BBB)?

A6: The ability of RO5256390 to effectively cross the BBB is crucial for its therapeutic potential in central nervous system (CNS) disorders. This property allows the compound to reach its target, TAAR1, which is primarily located in the brain. []

Q7: What are the potential implications of TAAR1's interaction with the dopamine D2 receptor in the context of drug addiction?

A7: The interaction between TAAR1 and the dopamine D2 receptor is thought to play a significant role in the neurochemical effects of cocaine. [] This interaction may present a novel target for developing therapies for substance use disorders.

Q8: Are there any known instances of TAAR1 involvement in immune responses?

A8: Research has indicated that TAAR1 can influence immune responses. Specifically, TAAR1 has been found to regulate the secretion of tumor necrosis factor (TNF) from peripheral macrophages, suggesting a potential role in inflammatory processes. []

Q9: Are there any notable historical milestones or breakthroughs in the research of TAAR1 and its ligands?

A9: While a comprehensive historical account is beyond the scope of this Q&A, the identification of TAAR1 as a G protein-coupled receptor and the subsequent discovery of its role in modulating monoamine neurotransmission represent major milestones in the field. These findings paved the way for the development of selective ligands like RO5256390 and the exploration of their therapeutic potential in various neurological and psychiatric disorders. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)

![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)